Diiodo(bis(diphenylphosphino)ethane)cobalt(II)
Overview
Description
Diiodo(bis(diphenylphosphino)ethane)cobalt(II), also known as DIPE-Co-II, is a coordination compound of cobalt and two diphenylphosphinoethane ligands. It is a powerful catalyst for a variety of organic transformations, including oxidation and reduction reactions, as well as condensation and cyclization reactions. It is also used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. The unique properties of DIPE-Co-II make it an attractive choice for a wide range of applications.
Scientific Research Applications
Cobalt-catalyzed Cross Addition Reactions
Diiodo(bis(diphenylphosphino)ethane)cobalt(II) complexes have been effectively employed in cobalt-catalyzed cross-addition reactions. For instance, the cobalt-catalyzed cross addition of silylacetylenes to internal alkynes, using a CoCl2·6H2O/Zn reagent and 1,2-bis(diphenylphosphino)ethane (dppe) as a ligand, has demonstrated highly regioselective outcomes. This reaction is notable for its ability to proceed in a highly regioselective manner with unsymmetrical internal alkynes, showcasing the complex's utility in synthesizing diverse organic compounds (Sakurada, Sugiyama, & Okamoto, 2013).
Cobalt-catalyzed Heck-type Reactions
Similarly, diiodo(bis(diphenylphosphino)ethane)cobalt(II) has facilitated cobalt-catalyzed Heck-type reactions. A specific study highlighted its use in alkylating styrenes with various alkyl halides to yield beta-alkylstyrenes, suggesting a radical mechanism for the alkylation reaction. This exemplifies the complex's role in enabling versatile bond-forming processes that are pivotal in organic synthesis (Ikeda, Nakamura, Yorimitsu, & Oshima, 2002).
Hydroformylation in Ionic Liquids
The application of diiodo(bis(diphenylphosphino)ethane)cobalt(II) extends to the biphasic hydroformylation of olefins in ionic liquids, providing a green chemistry perspective. It serves as an efficient ligand, enabling high catalyst activity and selectivity with minimal catalyst leaching. This research underscores the potential for sustainable industrial processes that leverage the unique properties of ionic liquids and cobalt-phosphine catalysts (Brasse, Englert, Salzer, Waffenschmidt, & Wasserscheid, 2000).
Thermodynamic Characterization
Further studies have provided a comprehensive thermodynamic characterization of cobalt-hydride complexes, including those with bis(diphenylphosphino)ethane ligands. These findings are crucial for understanding the fundamental aspects of metal-hydride bonding, which is essential for the design and optimization of catalytic processes (Ciancanelli, Noll, Dubois, & Dubois, 2002).
Catalytic Synthesis of Thiobutyrolactones
Additionally, the complex's utility is demonstrated in the catalytic synthesis of thiobutyrolactones, showcasing its ability to catalyze CO insertion into the C-S bond of thietanes. This highlights its versatility in facilitating carbon-sulfur bond transformations, an area of significant interest in synthetic chemistry (Furuya, Tsutsuminai, Nagasawa, Komine, Hirano, & Komiya, 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
diiodocobalt;2-diphenylphosphanylethyl(diphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24P2.Co.2HI/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;;2*1H/q;+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTZQBPRANWICZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Co](I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24CoI2P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457138 | |
Record name | Diiodo(bis(diphenylphosphino)ethane)cobalt(II) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
711.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diiodo(bis(diphenylphosphino)ethane)cobalt(II) | |
CAS RN |
34775-39-8 | |
Record name | Diiodo(bis(diphenylphosphino)ethane)cobalt(II) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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